molecular formula C8H10N4 B13928195 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine

2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B13928195
M. Wt: 162.19 g/mol
InChI Key: MSLYBAFYLATSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and environmentally friendly oxidizers is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: NaOCl, Pb(OAc)4, MnO2

    Reduction: NaBH4

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazolopyridine N-oxides, while substitution reactions can yield various substituted triazolopyridines .

Mechanism of Action

The mechanism of action of 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of JAK1 and JAK2 enzymes, which are involved in various signaling pathways related to inflammation and immune response . The compound binds to the active site of these enzymes, preventing their activity and thereby modulating the associated biological processes.

Comparison with Similar Compounds

Uniqueness: 2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of JAK1 and JAK2 enzymes sets it apart from other similar compounds .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

InChI

InChI=1S/C8H10N4/c1-5-3-8-10-6(2)11-12(8)4-7(5)9/h3-4H,9H2,1-2H3

InChI Key

MSLYBAFYLATSBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C=C1N)C

Origin of Product

United States

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